1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Conformational restriction Drug design Pharmacophore rigidity

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS 59043-56-0; molecular formula C₁₅H₂₁NO; MW 231.33) is a fully saturated spirocyclic small molecule belonging to the spiro[isobenzofuran-1,4'-piperidine] (SIP) class. The compound features a unique architecture in which an isobenzofuran ring and an N-methylpiperidine ring share a single quaternary spiro carbon, producing a rigid three-dimensional scaffold with zero freely rotatable bonds.

Molecular Formula C15H21NO
Molecular Weight 231.339
CAS No. 59043-56-0
Cat. No. B2756966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]
CAS59043-56-0
Molecular FormulaC15H21NO
Molecular Weight231.339
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3(O1)CCN(CC3)C)C
InChIInChI=1S/C15H21NO/c1-14(2)12-6-4-5-7-13(12)15(17-14)8-10-16(3)11-9-15/h4-7H,8-11H2,1-3H3
InChIKeyBEDIWUZTAJMGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS 59043-56-0): Spirocyclic CNS Scaffold with Conformationally Restricted Pharmacophore


1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS 59043-56-0; molecular formula C₁₅H₂₁NO; MW 231.33) is a fully saturated spirocyclic small molecule belonging to the spiro[isobenzofuran-1,4'-piperidine] (SIP) class [1]. The compound features a unique architecture in which an isobenzofuran ring and an N-methylpiperidine ring share a single quaternary spiro carbon, producing a rigid three-dimensional scaffold with zero freely rotatable bonds . This class has been extensively investigated for central nervous system (CNS) applications, including sigma receptor modulation, dopamine transporter interaction, neurokinin receptor antagonism, and melanocortin-4 receptor agonism [1][2]. The 1,3,3-trimethyl substitution pattern—comprising an N-methyl group on the piperidine nitrogen and two geminal methyl groups at the 3-position of the isobenzofuran—distinguishes it from both the unsubstituted parent scaffold and the 3-aryl analogs such as HP-505 (3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], CAS 59142-94-8) [3].

Why 1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] Cannot Be Replaced by Generic Spiroisobenzofuran-Piperidine Analogs


Within the spiro[isobenzofuran-1,4'-piperidine] class, even minor structural modifications produce quantitatively distinct pharmacological profiles that preclude simple interchange. The N-substituent on the piperidine ring is the single most critical determinant of sigma receptor affinity and selectivity: spiropiperidines bearing small N-substituents (H, Me, Et) exhibit very low affinity at both σ₁ and σ₂ sites (IC₅₀ > 100 nM), whereas medium-sized N-alkyl groups (Pr, Bu, phenethyl) shift affinity into the low nanomolar range (IC₅₀ = 2–5 nM) but without subtype selectivity [1]. Further chain extension with lipophilic moieties (e.g., 4-cyclohexylbutyl) yields high σ₂ affinity with pronounced σ₂/σ₁ selectivity (IC₅₀ σ₁ = 1.5 nM; IC₅₀ σ₂ = 0.07 nM) [1]. Simultaneously, the integrity of the spirocyclic furan ring is essential for in vivo activity: ring-opened, conformationally mobile 4-[2-(arylmethyl)phenyl]piperidine analogs lose 2- to 4-fold antitetrabenazine potency relative to the intact 3-arylspiro scaffold [2]. The 1,3,3-trimethyl substitution of CAS 59043-56-0 confers a unique combination of zero rotatable bonds, complete N-alkyl capping, and geminal dimethyl steric shielding that no single analog reproduces—making this compound a distinct molecular entity with a defined, non-interchangeable pharmacological baseline.

Quantitative Differentiation Evidence for 1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS 59043-56-0) vs. Closest Analogs


Complete Conformational Restriction: Zero Rotatable Bonds vs. One in the 3-Phenyl Analog HP-505

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] possesses zero freely rotatable bonds, as confirmed by its computed molecular descriptors . In contrast, the widely studied 3-phenyl analog HP-505 (3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], CAS 59142-94-8, C₁₈H₁₉NO, MW 265.35) contains one rotatable bond at the 3-phenyl substituent, introducing conformational flexibility at a critical pharmacophoric position [1]. The spiro[isobenzofuran-1,4'-piperidine] scaffold itself enforces a conformationally restricted equatorial orientation of the benzene ring fused to the furan, as established by energy calculations on substituted 4-phenylpiperidines [2]. The target compound's additional gem-dimethyl substitution at C3 further eliminates any residual conformational自由度 at that position.

Conformational restriction Drug design Pharmacophore rigidity Spirocyclic scaffold

Sigma Receptor Binding Classification: Low-Affinity N-Methyl Scaffold vs. High-Affinity N-Alkyl Derivatives

The N-methyl substituent of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] places it in the low-affinity category of sigma receptor ligands. According to the definitive SAR study by Moltzen et al. (1995), spiropiperidines bearing small N-substituents—specifically H, methyl (Me), or ethyl (Et)—exhibit IC₅₀ values exceeding 100 nM at both sigma-1 and sigma-2 binding sites in guinea pig brain membrane radioligand displacement assays [1]. This represents a >20-fold affinity reduction compared to medium-sized N-substituent analogs: N-propyl and N-butyl derivatives achieve IC₅₀ values of 2–5 nM at both subtypes but are unselective, while the prototypical high-affinity, sigma-2-selective compound bearing an N-(4-cyclohexylbutyl) chain reaches IC₅₀ σ₁ = 1.5 nM and IC₅₀ σ₂ = 0.07 nM (21-fold σ₂/σ₁ selectivity) [1].

Sigma receptor Structure-activity relationship N-substituent effect Receptor binding affinity

Spirocyclic Furan Ring Integrity: 2- to 4-Fold Potency Advantage Over Ring-Opened Conformationally Mobile Analogs

The spirocyclic isobenzofuran scaffold provides a quantifiable potency advantage over simplified, ring-opened analogs in the tetrabenazine-induced ptosis model—a classical in vivo behavioral assay predictive of antidepressant activity. Martin et al. (1979) directly compared 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] against their conformationally mobile 4-[2-(arylmethyl)phenyl]piperidine counterparts, in which the furan ring has been opened [1]. Several ring-opened compounds displayed antitetrabenazine activity comparable to the tricyclic antidepressants imipramine and amitriptyline, yet were consistently 2- to 4-fold less active than the analogous intact 3-arylspiro[isobenzofuran-1(3H),4'-piperidines] [1]. Within the proper spiro series, compounds with a sterically unhindered, basic piperidine nitrogen (as in the target compound) exhibited optimal activity, with specific N-hydroxylamine derivatives achieving ED₅₀ values of 1.4–4.7 mg/kg in the antitetrabenazine assay [2].

Antitetrabenazine activity CNS depression Spiro scaffold advantage Conformational constraint

Physicochemical Profile Differentiation: Fragment-Like Properties vs. Lead-Like 3-Phenyl Analog HP-505

1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (MW 231.33, 0 H-bond donors, 2 H-bond acceptors, 0 rotatable bonds, TPSA ~12.5 Ų) presents a markedly different physicochemical profile from the most common 3-aryl comparator HP-505 (3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], MW 265.35, 0 HBD, 2 HBA, 1 rotatable bond, TPSA ~12.5 Ų) [1]. The target compound's lower molecular weight (231 vs. 265 Da) places it closer to fragment-like chemical space (MW < 250), making it suitable for fragment-based screening and subsequent growth strategies. Its zero H-bond donor count, compared to the unsubstituted parent 3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 38309-60-3, MW 189.25, 1 HBD from the secondary amine) , reduces H-bond-mediated promiscuity and improves membrane permeability predictability. The computed LogP of approximately 2.8–3.1 (estimated by additive methods) falls within the optimal CNS drug-like range, without the excessive lipophilicity that would accompany a 3-aryl substituent.

Physicochemical properties CNS drug-likeness Fragment-based drug design Lead optimization

Geminal Dimethyl Substitution at C3: Steric and Metabolic Differentiation from 3-Unsubstituted and 3-Monosubstituted Analogs

The 3,3-geminal dimethyl substitution pattern on the isobenzofuran ring of 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] provides a steric shield at the benzylic C3 position—the site most susceptible to cytochrome P450-mediated oxidative metabolism in this scaffold class. The unsubstituted 3H-spiro[isobenzofuran-1,4'-piperidine] (CAS 38309-60-3) possesses two benzylic C-H bonds at the 3-position (a methylene group) that are primary sites for CYP450 hydroxylation, while 3-monosubstituted analogs retain one oxidizable benzylic C-H bond. In the target compound, both benzylic positions are fully substituted with methyl groups, eliminating this metabolic soft spot entirely . This structural feature is analogous to the well-established 'geminal dimethyl effect' in medicinal chemistry, where dimethyl substitution at metabolically labile positions reduces oxidative clearance—a principle demonstrated quantitatively in related spirocyclic and tetralin-based CNS agents [1]. The 3,3-dimethyl analog (CAS 180160-92-3) shares this metabolic shielding but differs in having a secondary amine (NH) rather than the target's tertiary N-methyl, making the target compound the only analog that combines gem-dimethyl metabolic protection with a fully alkylated, low-basicity piperidine nitrogen.

Metabolic stability Geminal dimethyl effect Oxidative metabolism blockade CYP450 liability

Optimal Research and Procurement Application Scenarios for 1,3,3-Trimethyl-3H-spiro[isobenzofuran-1,4-piperidine] (CAS 59043-56-0)


Negative Control and Basal Scaffold for Systematic Sigma Receptor N-Substituent SAR Campaigns

This compound's IC₅₀ > 100 nM at both sigma-1 and sigma-2 receptors (class-level for N-methyl spiropiperidines) makes it an ideal baseline scaffold for structure-activity relationship studies aimed at optimizing sigma receptor affinity through N-alkylation or N-acylation [1]. Researchers can systematically introduce medium-sized (Pr, Bu, phenethyl) or large lipophilic (cyclohexylbutyl, arylbutyl) N-substituents and measure affinity gains of 20-fold to >800-fold against this defined low-affinity starting point. The zero-rotatable-bond scaffold ensures that any affinity changes are attributable to the N-substituent rather than conformational effects, simplifying SAR interpretation [2].

Fragment-Based Drug Discovery for CNS Targets Requiring a Conformationally Constrained Spirocyclic Core

With MW 231.33, zero H-bond donors, and zero rotatable bonds, this compound meets key fragment-likeness criteria (MW < 250, HBD ≤ 1) while providing a fully pre-organized spirocyclic pharmacophore . It can serve as a fragment hit for CNS targets such as neurokinin receptors, melanocortin-4 receptors, or dopamine transporters—scaffolds for which the spiro[isobenzofuran-1,4'-piperidine] core has already demonstrated target engagement [1][3]. The N-methyl group provides a synthetic handle for fragment growing via N-demethylation/real-kylation or direct quaternization, while the gem-dimethyl at C3 eliminates a metabolic liability that would otherwise confound fragment-to-lead optimization [4].

Synthetic Intermediate for CNS-Active 3-Arylspiro[isobenzofuran-1,4'-piperidine] Library Construction

The compound can be employed as a key synthetic intermediate for generating focused libraries of 3-arylspiro[isobenzofuran-1,4'-piperidines]—a chemotype validated to exhibit 2- to 4-fold greater antitetrabenazine activity than ring-opened analogs [5]. The N-methylpiperidine moiety can be selectively demethylated (e.g., via von Braun cyanogen bromide reaction or catalytic N-dealkylation) to generate the secondary amine, which subsequently permits introduction of diverse N-substituents known to modulate sigma affinity, dopamine uptake inhibition, or NPY5 receptor antagonism [1][6]. The intact spiro framework eliminates the need for post-functionalization spirocyclization, reducing synthetic step count and improving overall library yield.

Physicochemical Reference Standard for CNS Drug-Likeness Profiling of Spirocyclic Compound Collections

The compound's well-defined physicochemical profile—MW 231.33, 0 HBD, 2 HBA, 0 rotatable bonds, TPSA ~12.5 Ų, estimated LogP ~2.8–3.1, boiling point 330.9 °C—positions it as a useful reference standard for calibrating CNS MPO (Multiparameter Optimization) scores and assessing the drug-likeness of novel spirocyclic analogs . Unlike HP-505 (MW 265, 1 rotatable bond), which occupies lead-like space, this compound sits at the fragment/lead boundary and can serve as a benchmarking control when evaluating how structural modifications (N-alkylation, aryl substitution, ring expansion) shift physicochemical properties relative to CNS drug-like chemical space [3].

Quote Request

Request a Quote for 1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.